molecular formula C7H11NO2 B11923479 tert-butyl 2H-azirine-3-carboxylate CAS No. 215181-17-2

tert-butyl 2H-azirine-3-carboxylate

Cat. No.: B11923479
CAS No.: 215181-17-2
M. Wt: 141.17 g/mol
InChI Key: ATIZUBVHCAPGTE-UHFFFAOYSA-N
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Description

tert-Butyl 2H-azirine-3-carboxylate: is a nitrogen-containing heterocyclic compound characterized by a three-membered azirine ring. This compound is notable for its high ring strain and electrophilic nature, making it a valuable intermediate in organic synthesis. The presence of the tert-butyl ester group enhances its stability and solubility, facilitating its use in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Scientific Research Applications

Chemistry: tert-Butyl 2H-azirine-3-carboxylate is used as a versatile building block in organic synthesis. Its high reactivity allows for the construction of various heterocyclic compounds, including pyrroles, pyridines, and quinolines .

Biology and Medicine: The compound’s ability to form stable aziridine intermediates makes it valuable in the synthesis of bioactive molecules. It has been used in the preparation of potential pharmaceutical agents, including antibiotics and enzyme inhibitors .

Industry: In the industrial sector, this compound is employed in the synthesis of specialty chemicals and advanced materials. Its unique reactivity profile enables the development of novel polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl 2H-azirine-3-carboxylate primarily involves its electrophilic azirine ring. The strained three-membered ring readily undergoes nucleophilic attack, leading to the formation of aziridine intermediates. These intermediates can further react to form a variety of products, depending on the reaction conditions and nucleophiles present .

Comparison with Similar Compounds

Biological Activity

Tert-butyl 2H-azirine-3-carboxylate is a compound of significant interest in the field of medicinal chemistry and organic synthesis due to its diverse biological activities and synthetic utility. This article explores its biological activity, including antifungal properties, its role in synthetic chemistry, and relevant research findings.

Overview of this compound

This compound is an azirine derivative characterized by a three-membered nitrogen-containing ring. The unique structure of azirines allows them to participate in various chemical reactions, making them valuable intermediates in organic synthesis. The tert-butyl group enhances the stability and solubility of the compound, which is crucial for biological applications.

Antifungal Properties

Research has demonstrated that azirine derivatives exhibit notable antifungal activity. A study on long-chain 2H-azirine carboxylates, including this compound, revealed a structure-activity relationship that highlights specific structural features necessary for antifungal efficacy. Key findings include:

  • C4–C5 Unsaturation Requirement : High antifungal activity is linked to unsaturation at the C4–C5 position of the azirine ring.
  • Chain Length and Configuration : Variations in chain length and configuration at C2 were found to influence activity, but terminal branching significantly reduced antifungal potential.
  • Mechanism of Action : The proposed mechanism involves interaction with protein targets through a two-point binding motif, where the lipid chain occupies a hydrophobic pocket while the electrophilic azirine terminus interacts with nucleophilic sites on proteins .

Synthetic Applications

This compound serves as an effective precursor in various synthetic pathways. For instance:

  • Diels-Alder Reactions : It has been utilized in asymmetric Diels-Alder cycloadditions with d-erythrose 1,3-butadienes, yielding cycloadducts with good yields and moderate diastereoselectivity .
  • Synthesis of Complex Molecules : The compound's reactivity allows it to be transformed into more complex structures, which can be further explored for their biological activities.

Case Study 1: Antifungal Activity Evaluation

A series of experiments evaluated the antifungal activity of various azirine derivatives against clinically relevant yeast strains. The results indicated that:

CompoundC4-C5 UnsaturationTerminal BranchingAntifungal Activity
(−)-3YesNoHigh
(−)-9YesYesInactive
(−)-12NoNoLow

This table summarizes how structural modifications impact biological activity, emphasizing the importance of maintaining specific features for efficacy .

Case Study 2: Synthesis and Characterization

In another study focusing on the synthesis of azirines, researchers successfully synthesized this compound and characterized it using NMR spectroscopy. The results confirmed its structural integrity and potential for further functionalization in synthetic chemistry .

Properties

CAS No.

215181-17-2

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

tert-butyl 2H-azirine-3-carboxylate

InChI

InChI=1S/C7H11NO2/c1-7(2,3)10-6(9)5-4-8-5/h4H2,1-3H3

InChI Key

ATIZUBVHCAPGTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC1

Origin of Product

United States

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